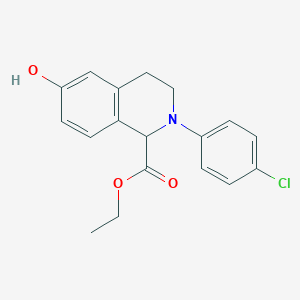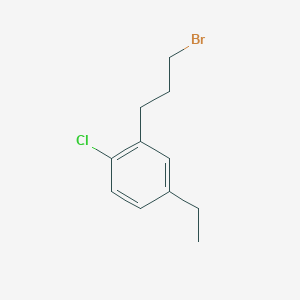
(3S)-3-(2,2-Difluoroethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(2,2-Difluoroethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted at the third position with a 2,2-difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine and 2,2-difluoroethyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under basic conditions, typically using sodium hydride (NaH) as the base.
Procedure: Morpholine is deprotonated by sodium hydride to form the morpholine anion, which then undergoes nucleophilic substitution with 2,2-difluoroethyl bromide to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-(2,2-Difluoroethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted morpholine derivatives with different functional groups
Aplicaciones Científicas De Investigación
(3S)-3-(2,2-Difluoroethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-(2,2-Difluoroethyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites.
Comparación Con Compuestos Similares
(3S)-3-(2,2-Difluoroethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
(3S)-3-(2,2-Difluoroethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: (3S)-3-(2,2-Difluoroethyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The difluoroethyl group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(3S)-3-(2,2-difluoroethyl)morpholine |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1 |
Clave InChI |
SLBJBODOVHXGPG-YFKPBYRVSA-N |
SMILES isomérico |
C1COC[C@@H](N1)CC(F)F |
SMILES canónico |
C1COCC(N1)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


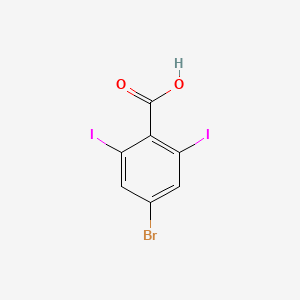

![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

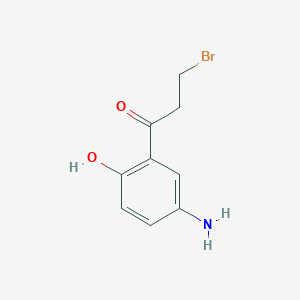

![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)

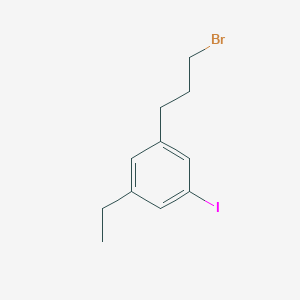

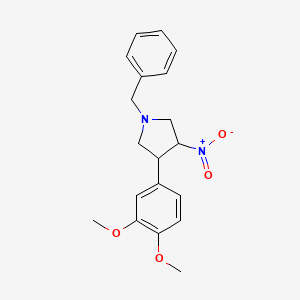
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
